molecular formula C11H13ClO B7976178 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL

Cat. No.: B7976178
M. Wt: 196.67 g/mol
InChI Key: IPPHKPDNNAFKLL-UHFFFAOYSA-N
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Description

Contextualization of 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL within Modern Organic Chemistry Research

This compound is a specific molecule within the broader class of homoallylic alcohols. rsc.org These compounds are characterized by a hydroxyl group located on the carbon atom that is homoallylic (two carbons away) to a carbon-carbon double bond. The structure of this compound features a chiral center at the carbon bearing the hydroxyl group, which is attached to a substituted aromatic ring—specifically, a 3-chloro-4-methylphenyl group.

In modern organic chemistry, homoallylic alcohols are recognized as highly valuable synthetic building blocks. rsc.orgcdnsciencepub.com Their utility stems from the presence of multiple functional groups—the hydroxyl group and the alkene—which can be selectively manipulated to construct more complex molecular architectures. The specific substitutions on the aromatic ring (a chlorine atom and a methyl group) of this compound offer additional sites for chemical modification, potentially influencing the molecule's reactivity and properties. The synthesis of such molecules can be achieved through various methods, including the addition of organometallic reagents to aldehydes or through multicomponent reactions. rsc.orgorganic-chemistry.org

Academic Importance of Aryl-Substituted Allylic Alcohols in Chemical Science

Aryl-substituted allylic and homoallylic alcohols are of significant academic importance due to their role as versatile intermediates in organic synthesis. researchgate.net The aromatic ring and the allylic alcohol moiety are common structural motifs found in a wide array of natural products and molecules of medicinal interest. researchgate.netnih.gov Consequently, the development of synthetic methods to access these structures is a major focus of chemical research.

These alcohols serve as precursors for a variety of other functional groups and molecular frameworks. The hydroxyl group can be activated and substituted, and the double bond can participate in numerous reactions, including oxidations, reductions, and cycloadditions. nih.govlibretexts.org For instance, the allylic substitution of these alcohols is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Furthermore, the development of catalytic, enantioselective methods to synthesize chiral allylic alcohols is crucial for accessing stereochemically defined products, which is often a requirement for biologically active compounds. organic-chemistry.orgnih.gov The investigation into C-H activation and functionalization to install allylic alcohol groups directly onto aromatic rings represents a frontier in synthetic chemistry, aiming for more atom-economical and efficient processes. researchgate.net

Research Objectives and Scope for In-Depth Investigation of this compound

Given the synthetic utility of its chemical class, a detailed investigation of this compound would be centered around several key research objectives. The primary scope would be to fully characterize its chemical behavior and explore its potential as a synthetic intermediate.

Key Research Objectives:

Development of Stereoselective Synthetic Routes: A major goal would be to establish efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound. This could involve exploring asymmetric allylations of 3-chloro-4-methylbenzaldehyde (B1590390) using various chiral catalysts and allylating agents. organic-chemistry.org

Exploration of Reactivity: A thorough study of the compound's reactivity would be essential. This includes investigating the oxidation of the alcohol to the corresponding ketone, the epoxidation of the alkene, and its participation in allylic substitution reactions to introduce new functional groups. nih.govlibretexts.org

Application as a Synthetic Precursor: Research would focus on utilizing this compound as a key building block for the synthesis of more complex target molecules. Its structural features suggest it could be a precursor for novel heterocyclic compounds or analogues of known bioactive molecules where the 3-chloro-4-methylphenyl group might impart specific properties.

Mechanistic Studies: Investigating the mechanisms of the reactions in which this compound participates would provide fundamental insights applicable to the broader class of aryl-substituted homoallylic alcohols. This could involve computational and experimental studies to understand the role of the electronic effects of the chloro and methyl substituents on the reactivity of the molecule.

The table below provides physical and chemical property data for the target compound and structurally similar homoallylic alcohols, offering a comparative basis for its investigation.

PropertyThis compound1-(4-Methylphenyl)-3-buten-1-ol1-(4-Methoxyphenyl)but-3-en-1-ol3-Chloro-1-phenyl-3-buten-1-ol
Molecular Formula C₁₁H₁₃ClO nih.govC₁₁H₁₄O sigmaaldrich.comC₁₁H₁₄O₂ nih.govC₁₀H₁₁ClO chemsynthesis.com
Molecular Weight Not Available162.23 g/mol sigmaaldrich.com178.23 g/mol nih.gov182.649 g/mol chemsynthesis.com
CAS Number Not Available24165-63-7 sigmaaldrich.com24165-60-4 nih.govNot Available
Boiling Point Not Available253 °C sigmaaldrich.comNot AvailableNot Available
Density Not Available0.983 g/mL at 25 °C sigmaaldrich.comNot AvailableNot Available
Refractive Index Not Availablen20/D 1.5270 sigmaaldrich.comNot AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11,13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHKPDNNAFKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Analysis and Chirality of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Elucidation of Stereoisomerism at the C1 Chirality Center

The structure of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol features a single chiral center at the first carbon atom (C1) of the butene chain. This carbon is bonded to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-chloro-4-methylphenyl group

An allyl group (-CH2CH=CH2)

The presence of this asymmetric carbon center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(3-chloro-4-methylphenyl)but-3-en-1-ol and (S)-1-(3-chloro-4-methylphenyl)but-3-en-1-ol.

Table 1: Expected Differentiating Properties of Enantiomers
PropertyExpected Observation for (R) and (S) Enantiomers
Optical ActivityThe enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions. One will be dextrorotatory (+), and the other will be levorotatory (-).
Interaction with Chiral EnvironmentsEnantiomers will exhibit different reactivity, binding affinity, or catalytic efficiency when interacting with other chiral molecules, such as enzymes or chiral catalysts.
Chromatographic SeparationThe enantiomers can be separated using chiral chromatography, where they will have different retention times due to differential interaction with a chiral stationary phase.

The synthesis of such chiral allylic alcohols can be achieved through stereoselective methods to yield a specific enantiomer, a critical process in fields where stereochemistry is paramount. nih.gov

Investigation of Geometric Isomerism Pertaining to the But-3-ene Moiety

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. nih.govchemsynthesis.com For geometric isomers to exist, each carbon atom of the double bond must be bonded to two different substituent groups. chiralen.comimperial.ac.uk

In the case of this compound, the double bond is located between the third and fourth carbon atoms of the butene chain (C3 and C4). The structure is represented as -CH=CH₂.

The C3 carbon is bonded to a hydrogen atom and the C2 carbon group.

The C4 carbon (the terminal carbon) is bonded to two hydrogen atoms.

Since the C4 carbon is attached to two identical groups (hydrogen atoms), the necessary condition for geometric isomerism is not met. bldpharm.com Therefore, the but-3-ene moiety in this molecule cannot exhibit E/Z or cis/trans isomerism.

Advanced Conformational Analysis and Theoretical Studies of Molecular Dynamics

Although specific computational studies or molecular dynamics simulations for this compound are not found in the surveyed literature, its conformational preferences can be predicted based on established principles. The stability of its various conformers is influenced by a balance of several factors:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the substituents are maximally separated, are energetically favored over eclipsed conformations. libretexts.org For instance, rotation around the C1-C2 bond would lead to staggered conformers being more stable.

Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. utdallas.edu The large 3-chloro-4-methylphenyl group and the vinyl group will tend to orient themselves to minimize steric clash. The most stable conformers will position these bulky groups anti-periplanar to each other.

Allylic Strain (A1,3 Strain): This is a specific type of strain in allylic systems. It describes the steric interaction between a substituent on one end of a double bond (at C3) and a substituent on the other end of the single bond adjacent to the double bond (at C1). In this molecule, the interaction between the substituent at C1 (e.g., the aryl group or hydroxyl group) and the vinyl hydrogen at C3 influences the rotational preference around the C1-C2 bond. utdallas.edu

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydroxyl group's hydrogen and the π-electron system of the C=C double bond. This would influence the preferred orientation of the -OH group relative to the rest of the molecule.

A full understanding of the molecule's dynamic behavior and the energy landscape of its conformers would require dedicated theoretical studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations. Such studies would calculate the relative energies of different conformers, map the energy barriers to rotation, and identify the most probable three-dimensional structures of the molecule.

Advanced Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol and Analogues

Retrosynthetic Strategies for Aryl-Substituted Butenols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. ias.ac.inamazonaws.comlkouniv.ac.in For a molecule such as 1-(3-chloro-4-methylphenyl)but-3-en-1-ol, the analysis focuses on the key structural features: the C1-aryl bond and the allylic alcohol group. ic.ac.uk

The bond connecting the butenol (B1619263) chain to the substituted phenyl ring is a prime candidate for disconnection. This C-C bond disconnection strategy simplifies the molecule into two key fragments: an aromatic component and an aliphatic chain. A highly effective method for forming such bonds in the forward synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org

This retrosynthetic step would yield two synthons: a nucleophilic 3-chloro-4-methylphenyl synthon and an electrophilic but-3-en-1-ol synthon. The corresponding real-world reagents would be 3-chloro-4-methylphenylboronic acid and an allyl alcohol derivative with a suitable leaving group at the C1 position. organic-chemistry.org Alternatively, a disconnection could propose an aryl halide and an allylboronate, which can be coupled efficiently. organic-chemistry.org This approach offers the advantage of broad functional group tolerance and is often performed under mild conditions. organic-chemistry.org

Target Molecule: this compound

Disconnection: C(aryl)-C1 bond

Synthons: (3-chloro-4-methylphenyl)⁻ + (but-3-en-1-ol)⁺

Synthetic Equivalents: 3-chloro-4-methylphenylboronic acid + 1-halobut-3-en-1-ol (or related electrophile)

A fundamental and widely used disconnection strategy for alcohols involves cleaving the C-C bond adjacent to the carbinol carbon. amazonaws.comyoutube.com For this compound, this is the C1-C2 bond. This disconnection is strategically sound because it corresponds to one of the most reliable bond-forming reactions in organic synthesis: the addition of an organometallic nucleophile to a carbonyl compound. ic.ac.uk

This approach simplifies the target molecule into 3-chloro-4-methylbenzaldehyde (B1590390) and an allyl anion synthon. The synthetic equivalent for the allyl anion is typically a Grignard reagent (allylmagnesium bromide) or an allyllithium species. youtube.comnih.gov This method is advantageous due to the ready availability of the starting aldehyde and the allylating agent. amazonaws.com

Target Molecule: this compound

Disconnection: C1-C2 bond

Synthons: (3-chloro-4-methylphenyl-CH-OH)⁺ + (CH₂=CH-CH₂)⁻

Synthetic Equivalents: 3-chloro-4-methylbenzaldehyde + Allylmagnesium bromide

Stereoselective Synthesis Approaches to this compound

The C1 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure compounds is of paramount importance, and enantioselective catalysis provides the most effective means to achieve this. rsc.org

A variety of methods have been developed for the catalytic asymmetric synthesis of enantioenriched allylic alcohols. nih.gov These routes are crucial for accessing single-enantiomer products, which are often required for biological applications. nih.gov Key strategies include the asymmetric reduction of prochiral enones and the asymmetric addition of organometallic reagents to aldehydes. nih.gov

For the target molecule, a primary route involves the asymmetric reduction of the corresponding α,β-unsaturated ketone, (E)-1-(3-chloro-4-methylphenyl)but-2-en-1-one. This transformation can be achieved with high enantioselectivity using chiral catalysts. Another powerful method is the catalytic asymmetric addition of a vinyl nucleophile to 3-chloro-4-methylbenzaldehyde. nih.gov

Asymmetric MethodPrecursor 1Precursor 2Catalyst/Reagent Type
Asymmetric Carbonyl Allylation3-chloro-4-methylbenzaldehydeAllylboronate or AllylsilaneChiral Lewis Acid or Brønsted Acid
Asymmetric Carbonyl Vinylation3-chloro-4-methylbenzaldehydeVinylzinc or VinylboraneChiral Amino Alcohol or Ligand
Asymmetric Ketone Reduction1-(3-chloro-4-methylphenyl)but-3-en-1-oneH₂ or other hydride sourceChiral Rhodium or Ruthenium complex
Dynamic Kinetic ResolutionRacemic this compoundAcylating AgentLipase or Chiral Transition Metal Catalyst

Data synthesized from principles described in multiple sources. nih.govnih.gov

The creation of the C1 stereocenter with high enantiomeric purity is the central challenge in the asymmetric synthesis of this compound. The enantioselective addition of an allyl group to 3-chloro-4-methylbenzaldehyde is a direct and efficient method. This can be accomplished using chiral organocatalysts or transition metal complexes bearing chiral ligands, which control the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov

Alternatively, the enantioselective reduction of a prochiral ketone precursor, 1-(3-chloro-4-methylphenyl)but-3-en-1-one, is a well-established strategy. nih.gov Catalytic systems, often employing ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, can deliver the desired (R)- or (S)-allylic alcohol with high enantioselectivity. nih.gov The choice of catalyst and reaction conditions determines the stereochemical outcome. The construction of silicon-stereogenic centers has also seen recent advances through organocatalysis, highlighting the power of this approach in creating chiral centers. rsc.org

Catalytic Methodologies in the Synthesis of Aryl-Substituted Allylic Alcohols

Catalysis is central to the modern synthesis of complex molecules, offering efficiency, selectivity, and atom economy. nih.gov For aryl-substituted allylic alcohols, transition metal catalysis plays a pivotal role in key bond-forming and stereocontrol steps. acs.org Metals such as palladium, copper, iridium, and ruthenium are frequently employed. rsc.orgacs.org

Palladium-catalyzed reactions are particularly versatile. For instance, the Suzuki-Miyaura coupling to form the C1-aryl bond is a benchmark reaction. organic-chemistry.org Furthermore, Pd-catalyzed asymmetric allylic substitution (AAS) reactions are a powerful tool for constructing chiral C-C and C-X bonds. rsc.orgacs.org These reactions often use chiral phosphoramidite (B1245037) or phosphine ligands to induce high enantioselectivity. acs.org

Copper-catalyzed asymmetric allylic substitution (AAS) has also emerged as a significant strategy, especially for reactions involving non-stabilized nucleophiles. rsc.org Iridium-catalyzed allylic substitutions provide another complementary approach, often with different regioselectivity compared to palladium. acs.org For example, iridium catalysts can be used in the direct allylation of aldehydes with allylic alcohols. acs.org

Catalyst SystemReaction TypeKey Bond FormedLigand Type
Pd(0) / Chiral PhosphineAsymmetric Allylic AlkylationC-CTrost Ligands, PHOX
Cu(I) / Chiral LigandAsymmetric Allylic AlkylationC-CPhosphoramidites
Ir(I) / Chiral LigandAsymmetric Allylic Etherification/AlkylationC-O or C-CPhosphoramidites
Ru(II) / Chiral DiamineAsymmetric Transfer HydrogenationC-H (on C1)TsDPEN
Rh(I) / Chiral BisphosphineAsymmetric HydrogenationC-H (on C1)BINAP, DuPhos

This table summarizes general catalytic systems applicable to the synthesis of chiral allylic alcohols based on information from various sources. rsc.orgacs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions for Aryl Incorporation

The introduction of the 3-chloro-4-methylphenyl moiety onto the butenol backbone is a critical step that can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer a direct and powerful way to form the key carbon-carbon bond between the aryl group and the alcohol precursor.

Modern synthetic approaches favor the direct activation of allylic alcohols using transition metal catalysts, which leads to the formation of electrophilic π-allyl metal intermediates. rsc.orgrsc.org This strategy is atom-economical and aligns with green chemistry principles. rsc.org For instance, nickel-catalyzed arylative substitution of homoallylic alcohols with arylboron nucleophiles has emerged as a facile method for creating allylic arenes. nih.gov These reactions often proceed through a tandem isomerization/allylic arylation mechanism under mild conditions. nih.gov

Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, are also employed. A one-pot approach combining asymmetric allylboration with a Mizoroki-Heck cyclization has been developed for the synthesis of related tertiary alcohols, demonstrating the power of sequential, catalyzed reactions. acs.org Another established method for aryl incorporation is the Friedel-Crafts acylation, which can be used to synthesize precursors like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) from toluene. google.com

Cobalt-catalyzed three-component reactions involving C-H bond activation provide another route to complex homoallylic alcohols, demonstrating high diastereoselectivity. nih.gov These methods showcase the versatility of transition metals in constructing the specific aryl-substituted alcohol framework.

Table 1: Comparison of Selected Transition Metal-Catalyzed Coupling Reactions

Coupling Reaction Catalyst/Reagents Key Features
Nickel-Catalyzed Arylative Substitution Ni(cod)₂ / Xantphos, Arylboroxine Activates unactivated homoallylic alcohols directly; mild conditions. nih.gov
Palladium-Catalyzed Mizoroki-Heck Palladium catalyst, Chiral BINOL derivative Allows for one-pot sequential reactions; high enantioselectivity. acs.org
Cobalt-Catalyzed C-H Activation Co(III) catalyst, Dienes, Aldehydes Forms multiple C-C bonds in one pot; high diastereoselectivity. nih.gov
Iridium-Catalyzed Coupling Iridium complex, Primary alcohols, Alkynes Utilizes alkynes as allylmetal equivalents for carbonyl allylation. organic-chemistry.org

Chemo- and Regioselective Allylic Alcohol Formation

The formation of the allylic alcohol functional group requires precise control over chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation). The synthesis of this compound would typically involve the nucleophilic addition of an allyl group to the carbonyl carbon of 3-chloro-4-methylbenzaldehyde.

Controlling the regioselectivity of the allylation is crucial. For example, palladium-catalyzed hydrostannylation of allenes in aqueous media can generate allyltrichlorotin reagents in situ, which then react with aldehydes with high regio- and stereoselectivity. nih.gov Nickel-catalyzed arylboration and alkenylboration of aldehydes, using an N-heterocyclic carbene (NHC) ligand, has been shown to be highly chemoselective. chinesechemsoc.orgchinesechemsoc.org The use of a mild base is critical to achieving excellent chemoselectivity, preventing common side reactions like aldol (B89426) condensations or Tishchenko reactions. chinesechemsoc.orgchinesechemsoc.org

Dual catalysis systems, such as a photoredox system involving cobalt and chromium, can achieve the allylation of aldehydes with allenes, providing homoallylic alcohols with exceptional diastereoselective control. organic-chemistry.org This highlights the innovation in catalytic systems to direct the reaction towards the desired product isomer.

Asymmetric Catalysis for Enantiopure Production

Producing a single enantiomer of this compound is essential for many applications, particularly in pharmaceuticals. Asymmetric catalysis is the key to achieving this enantiopurity.

Chiral phosphoric acids have proven effective as organocatalysts in the enantioselective addition of allylboronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess (ee). organic-chemistry.org Similarly, chiral N-heterocyclic carbene (NHC) ligands, when complexed with nickel, can facilitate highly enantioselective arylations of aldehydes to produce chiral secondary alcohols with up to 97% ee. chinesechemsoc.org The steric bulk of the NHC ligand is a critical factor in achieving high levels of enantiocontrol. chinesechemsoc.orgchinesechemsoc.org

Another powerful strategy is the kinetic resolution of racemic mixtures. For instance, chiral phosphoric acid-catalyzed chemo- and stereoselective allylation of aldehydes can resolve racemic α-silyl-substituted allylboronic esters, providing enantioenriched homoallylic alcohols. researchgate.net One-pot methods combining a Brønsted acid-catalyzed allylboration using a chiral BINOL derivative with a subsequent palladium-catalyzed cyclization have been successful in generating tertiary alcohols in high enantiomeric ratios (up to 96:4 er). acs.org

Table 2: Examples of Asymmetric Catalytic Systems for Homoallylic Alcohol Synthesis

Catalytic System Catalyst Type Key Outcome
Chiral Phosphoric Acid / Allylboronates Organocatalyst High enantiomeric excess and diastereomeric ratios in additions to aldehydes. organic-chemistry.org
Nickel / Chiral N-Heterocyclic Carbene (NHC) Transition Metal / Ligand High yields and enantioselectivities (up to 97% ee) for arylations of aldehydes. chinesechemsoc.org
Brønsted Acid / Chiral BINOL Derivative Organocatalyst / Ligand One-pot synthesis of tertiary alcohols with high enantiomeric ratios (up to 96:4 er). acs.org
Chiral Ruthenium(II) Complexes Transition Metal Complex Highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols. organic-chemistry.org

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact through improved efficiency and the use of safer materials. nih.gov

Maximizing Atom Economy and Efficiency in Chemical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govacs.org

The synthesis of this compound via the direct addition of an allyl organometallic reagent to 3-chloro-4-methylbenzaldehyde is an example of an atom-economical approach. In contrast, classical methods that might involve protecting groups or multi-step sequences often have lower atom economy. libretexts.org The goal is to design a synthesis where the majority of atoms from the starting materials are found in the final product, minimizing waste. jocpr.com Catalytic processes are fundamental to achieving high atom economy, as the catalyst is only required in small amounts and is not consumed in the reaction. acs.org

Development of Sustainable Reagents and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the development and use of sustainable reagents and reaction conditions that are less hazardous to human health and the environment. alfa-chemistry.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient processes.

For the synthesis of homoallylic alcohols, significant progress has been made in developing greener methods. This includes performing allylations in aqueous media, which reduces the reliance on volatile and often toxic organic solvents. rsc.orgacs.org The use of solid-supported reagents, such as polymer-supported allyltin (B8295985) reagents, facilitates easy separation and recycling of the reagent, reducing waste and contamination of the product. nih.gov

The development of catalysts that can operate under mild, solvent-free, or microwave-assisted conditions further contributes to the greenness of the synthesis. nih.gov For instance, nanocatalysts have been used for the efficient oxidation of alcohols under solvent-free microwave irradiation, demonstrating high activity and reusability. nih.gov Micellar catalysis, where reactions are run in water using specially designed surfactants, allows for transition metal-catalyzed reactions to be performed at room temperature with parts-per-million levels of the metal catalyst, drastically reducing waste and energy use. ucsb.edu

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Feature Traditional Approach Green Chemistry Approach
Solvent Volatile Organic Solvents (e.g., Toluene, THF) Water, Ionic Liquids, or Solvent-Free Conditions alfa-chemistry.comrsc.org
Reagents Stoichiometric organometallic reagents Catalytic amounts of reagents; recyclable solid-supported reagents. nih.gov
Atom Economy Often lower due to multi-step processes and use of protecting groups Higher, favoring addition and cycloaddition reactions. nih.govacs.org
Energy Often requires heating for extended periods Microwave-assisted synthesis; reactions at ambient temperature. nih.govucsb.edu
Byproducts Significant generation of waste byproducts Minimized waste generation. wikipedia.org

Reactivity and Mechanistic Investigations of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Intrinsic Reactivity of the Allylic Alcohol Functional Group

The reactivity of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol is largely dictated by the allylic alcohol functional group. This arrangement, where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond, gives rise to unique and versatile chemical behaviors.

Studies on Isomerization Reactions

Allylic alcohols are known to isomerize into their corresponding carbonyl compounds under various catalytic conditions. rsc.org This transformation essentially involves the migration of the double bond and tautomerization of the resulting enol to the more stable keto form. For this compound, this would lead to the formation of 1-(3-chloro-4-methylphenyl)butan-1-one.

The isomerization can be achieved through several catalytic methods, including the use of transition metal complexes, acids, bases, or electrocatalysis. researchgate.netmdpi.comuni-rostock.de Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective. mdpi.comuni-rostock.de The mechanism often proceeds through the formation of a metal-hydride species after coordination of the metal to the double bond of the allylic alcohol. A subsequent 1,3-hydride shift leads to the formation of an enol or a metal enolate, which then tautomerizes to the final ketone product. researcher.life Base-catalyzed methods have also been developed, providing an alternative pathway for this transformation. researchgate.net Electrocatalytic methods represent a modern, environmentally friendly approach, avoiding the need for chemical oxidants or metal catalysts and often proceeding via a radical process. mdpi.com

Table 1: Potential Catalytic Systems for Isomerization of this compound

Catalyst Type Example Catalyst/System Predicted Product Mechanistic Feature
Transition Metal Ruthenium complexes, e.g., Grubbs reagent nih.gov 1-(3-chloro-4-methylphenyl)butan-1-one Coordination and rearrangement nih.gov
Transition Metal Iron Pincer Complexes uni-rostock.de 1-(3-chloro-4-methylphenyl)butan-1-one Additive-free isomerization uni-rostock.de
Base-Catalyzed Potassium t-butoxide (t-BuOK) researcher.life 1-(3-chloro-4-methylphenyl)butan-1-one Intramolecular 1,3-hydrogen shift researcher.life

Exploration of Substitution Reaction Pathways

The hydroxyl group of an alcohol is typically a poor leaving group. However, in allylic alcohols, nucleophilic substitution is a common reaction, particularly under acidic conditions. libretexts.org The reaction is facilitated by the protonation of the hydroxyl group to form a good leaving group, water. libretexts.orgresearchgate.net

For a secondary, benzylic, and allylic alcohol like this compound, the substitution reaction is expected to proceed via an S_N_1-type mechanism. thieme-connect.comthieme-connect.com The departure of the water molecule generates a carbocation that is exceptionally stable due to resonance delocalization of the positive charge across the allylic system and into the phenyl ring. youtube.com This stabilized carbocation can then be attacked by a wide range of nucleophiles.

The general mechanism involves:

Protonation: An acid catalyst (Brønsted or Lewis) protonates the hydroxyl group. thieme-connect.com

Carbocation Formation: The protonated alcohol loses a molecule of water to form a resonance-stabilized secondary allylic/benzylic carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation at either of the two electrophilic carbon centers of the allylic system.

This pathway allows for the synthesis of a variety of allylic compounds from the parent alcohol, generating only water as a byproduct, which is environmentally advantageous. thieme-connect.com

Analysis of Hydrogenation and Other Reduction Pathways

The carbon-carbon double bond in this compound is susceptible to hydrogenation. Selective reduction of the C=C bond while preserving the alcohol functionality can be achieved using specific catalytic systems. A highly efficient method involves a tandem process of isomerization followed by transfer hydrogenation, often catalyzed by ruthenium complexes. researchgate.netrsc.orgrsc.org

In this tandem process, the allylic alcohol first isomerizes to the corresponding ketone, 1-(3-chloro-4-methylphenyl)butan-1-one, as described in section 4.1.1. Subsequently, the same catalyst promotes the transfer hydrogenation of the ketone's carbonyl group to a hydroxyl group, using a hydrogen donor like isopropanol. acs.org The final product of this one-pot reaction is the saturated alcohol, 1-(3-chloro-4-methylphenyl)butan-1-ol. This process is an appealing alternative to direct C=C hydrogenation of allylic alcohols. rsc.org

Another potential reduction pathway is the deoxygenation of the allylic alcohol, which would remove the hydroxyl group entirely to form an alkene. nih.gov

Table 2: Predicted Products from Reduction of this compound

Reaction Type Reagents/Catalyst Key Intermediate Final Product
Isomerization/Transfer Hydrogenation [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], Cs₂CO₃, i-PrOH rsc.org 1-(3-chloro-4-methylphenyl)butan-1-one 1-(3-chloro-4-methylphenyl)butan-1-ol
Selective C=C Hydrogenation H₂, Pd/C (under controlled conditions) Not applicable 1-(3-chloro-4-methylphenyl)butan-1-ol

Influence of the Substituted Phenyl Moiety on Reaction Pathways

The 3-chloro-4-methylphenyl group has a profound impact on the reactivity of the molecule, influencing reaction rates and pathways through both electronic and steric effects.

Electronic Effects of Chlorine and Methyl Substituents on Reactivity

The stability of the carbocation intermediate formed during S_N_1-type reactions is crucial to the reaction rate. The substituents on the phenyl ring directly modulate this stability.

Methyl Group (-CH₃): Located at the para-position relative to the butenol (B1619263) side chain, the methyl group is electron-donating through induction and hyperconjugation. This effect helps to delocalize and stabilize the positive charge of the benzylic/allylic carbocation, thereby increasing the rate of S_N_1 reactions compared to an unsubstituted phenyl ring.

Chlorine Atom (-Cl): Positioned meta to the side chain, the chlorine atom is strongly electron-withdrawing via its inductive effect, which tends to destabilize an adjacent carbocation. While it has an electron-donating resonance effect, this is generally weaker than its inductive pull and is minimized from the meta position. Therefore, the primary influence of the chlorine atom is to withdraw electron density from the ring, making the carbocation less stable than it would be without the chlorine.

Assessment of Steric Hindrance Considerations in Reactions

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In this compound, the chlorine atom is in an ortho position relative to the butenol side chain. This proximity can create steric bulk around the benzylic carbon, which is the primary reaction center.

This steric crowding can have several consequences:

It may hinder the approach of large or bulky nucleophiles in substitution reactions.

It could influence the coordination of a bulky transition metal catalyst, potentially slowing down isomerization or hydrogenation reactions.

It makes an S_N_2-type reaction, which requires a backside attack by the nucleophile, highly improbable at the secondary benzylic carbon, further favoring the S_N_1 pathway. youtube.com

The degree of this hindrance would affect reaction rates and may, in some cases, influence the regioselectivity or stereoselectivity of a reaction if multiple pathways are possible.

Elucidation of Reaction Mechanisms

The reactivity of this compound is primarily dictated by its two main functional groups: the secondary alcohol and the terminal alkene. The presence of a chloro- and methyl-substituted phenyl ring also influences its reactivity, particularly in catalyzed reactions. General reaction mechanisms applicable to this compound include oxidation, acid-catalyzed substitutions, and metal-catalyzed cross-coupling reactions.

Oxidation of substituted homoallylic alcohols can lead to different products depending on the oxidizing agent used. mdpi.com With reagents like pyridinium (B92312) chlorochromate (PCC), the secondary alcohol is typically oxidized to the corresponding ketone, 1-(3-chloro-4-methylphenyl)but-3-en-1-one. mdpi.comnih.gov The mechanism for PCC oxidation involves the initial formation of a chromate (B82759) ester, followed by an elimination reaction to form the carbon-oxygen double bond. organicchemistrytutor.comchemistrysteps.com

Acid-catalyzed reactions of secondary alcohols, including homoallylic ones, often proceed through an SN1-type mechanism. libretexts.orglibretexts.org This involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation intermediate. This carbocation is then susceptible to nucleophilic attack. libretexts.orglibretexts.org

Nickel-catalyzed cross-coupling reactions represent a modern approach to forming new carbon-carbon bonds. For homoallylic alcohols, these reactions can proceed via a tandem isomerization/allylic arylation mechanism, where the homoallylic alcohol is first isomerized to an allylic alcohol intermediate before coupling with an arylboron nucleophile. nih.gov

Characterization of Transition States

The transition states in the reactions of this compound are key to understanding the reaction pathways and stereochemical outcomes. While specific experimental data for this compound is scarce, transition state characteristics can be inferred from analogous systems.

In acid-catalyzed allyl-transfer reactions of similar homoallylic alcohols, a six-membered cyclic transition state has been proposed to explain the stereoselective transfer of the allyl group. organic-chemistry.org For the nickel-catalyzed allylboration of aldehydes, which produces homoallylic alcohols, a well-defined six-membered transition state is also invoked, with the nickel atom acting as a Lewis acid. organic-chemistry.org

During the oxidation of the alcohol with PCC, the key transition state occurs during the elimination step. This involves the breaking of the C-H bond on the carbinol carbon and the departure of the chromium-containing leaving group. libretexts.org

In the case of SN1 reactions, the rate-determining step is the formation of the carbocation, and the transition state leading to this intermediate is of high energy. chadsprep.com For certain homoallylic tertiary alcohols, the formation of a nonclassical cyclopropyl (B3062369) carbinyl (CPC) carbocation intermediate can occur, which involves a stabilized, bridged transition state that allows for stereoretentive nucleophilic substitution. nih.gov While the title compound is a secondary alcohol, the potential for π-participation from the double bond to stabilize a developing positive charge at the benzylic carbon could influence the transition state structure.

Table 1: Postulated Transition States in Reactions of this compound

Reaction TypeProposed Transition State Characteristics
PCC Oxidation A cyclic-like arrangement where a base (like pyridine) removes the carbinol proton, leading to the elimination of a reduced chromium species and formation of the C=O bond. organicchemistrytutor.comlibretexts.org
Acid-Catalyzed Substitution (SN1-like) A high-energy state leading to the formation of a secondary benzylic carbocation, stabilized by the adjacent aromatic ring and potentially by participation of the homoallylic double bond. libretexts.orglibretexts.org
Nickel-Catalyzed Isomerization Formation of a π-allyl-Ni(II) complex is proposed, which is key to the isomerization from a homoallylic to an allylic alcohol. nih.gov
Acid-Catalyzed Allyl Transfer A stereoselective six-membered cyclic transition state involving the alcohol, an acid catalyst, and the allyl group. organic-chemistry.org

Identification and Analysis of Reactive Intermediates

The identification of reactive intermediates is crucial for piecing together a reaction mechanism. For this compound, several key intermediates can be postulated based on the reaction type.

In acid-catalyzed reactions , the primary reactive intermediate is a carbocation . Protonation of the alcohol group by a strong acid leads to the formation of an oxonium ion , which then loses water to generate a secondary, benzylic carbocation. libretexts.orglibretexts.org This carbocation is relatively stable due to resonance with the attached phenyl ring. The presence of the electron-donating methyl group further stabilizes this intermediate, while the electron-withdrawing chloro group has a destabilizing effect. This carbocation can then be trapped by a nucleophile or undergo rearrangement. libretexts.org

Table 2: Potential Carbocation Intermediates and Their Fates

IntermediateFormationPotential Fates
Oxonium Ion Protonation of the hydroxyl group by an acid. libretexts.orglibretexts.orgLoss of water to form a carbocation.
Secondary Benzylic Carbocation Loss of water from the protonated alcohol. libretexts.orglibretexts.orgNucleophilic attack to form a substitution product; Elimination of a proton to form a conjugated diene; Rearrangement.
Nonclassical Carbocation Participation of the double bond in stabilizing the positive charge. nih.govNucleophilic attack with potential retention of stereochemistry. nih.gov

In oxidation reactions with PCC , a key intermediate is the chromate ester , formed by the reaction of the alcohol with PCC. chemistrysteps.comlibretexts.org This intermediate is then poised for the elimination step that forms the final ketone product.

For metal-catalyzed reactions , the nature of the intermediates is more complex. In nickel-catalyzed arylative substitutions of homoallylic alcohols, a π-allyl-Ni(II) species is proposed as a key intermediate in the isomerization of the homoallylic alcohol to an allylic alcohol. nih.gov This is followed by the formation of other organonickel intermediates during the cross-coupling cycle. nih.govyoutube.com Similarly, gold-catalyzed dehydrative cyclizations of unsaturated alcohols are thought to proceed through intermediates where the alcohol is coordinated to the gold catalyst. acs.org

The study of these reactive intermediates, often through a combination of experimental trapping studies and computational analysis, is essential for a complete understanding of the reaction mechanisms of this compound and its analogs.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the complete atomic connectivity and infer stereochemical relationships within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring, as well as the chirality of the benzylic carbon.

The expected ¹H NMR spectral data, based on the analysis of structurally similar compounds such as 1-(4-chlorophenyl)but-3-en-1-ol and 1-(4-methylphenyl)but-3-en-1-ol, would exhibit characteristic signals for the aromatic, vinylic, benzylic, and allylic protons. rsc.org The protons on the aromatic ring are expected to appear as distinct multiplets due to their specific substitution pattern. The methyl group attached to the phenyl ring will present as a singlet. The vinyl protons will show complex splitting patterns due to both geminal and vicinal coupling. The benzylic proton, being adjacent to a stereocenter and the hydroxyl group, will likely appear as a triplet, while the allylic protons will be a multiplet due to coupling with both the benzylic and vinylic protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.10-7.40m-
Vinylic-H (CH=CH₂)5.70-5.90m-
Vinylic-H (CH=CH₂)5.10-5.25m-
Benzylic-H (CH-OH)4.70-4.80t~6.5
Allylic-H (CH₂-CH=)2.40-2.60m-
Methyl-H (Ar-CH₃)2.35s-
Hydroxyl-H (OH)~2.0 (broad)s-

Data is predicted based on analogous compounds reported in the literature. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization state and electronic environment.

The aromatic carbons will resonate in the downfield region (δ 120-145 ppm), with the carbon atoms bearing the chloro and methyl substituents showing characteristic shifts. The carbon attached to the chlorine atom is expected to be in the range of δ 130-135 ppm, while the carbon bearing the methyl group will be around δ 135-140 ppm. The benzylic carbon (CH-OH) will appear in the δ 70-75 ppm region. The sp² hybridized vinylic carbons will have signals in the δ 115-140 ppm range, and the sp³ hybridized allylic and methyl carbons will be found in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-Cl)~134
Aromatic C (quaternary, C-CH₃)~138
Aromatic C (quaternary, C-CHOH)~141
Aromatic CH125-130
Vinylic CH=CH₂~134
Vinylic CH=CH₂~118
Benzylic CH-OH~73
Allylic CH₂~43
Methyl CH₃~21

Data is predicted based on analogous compounds reported in the literature. rsc.org

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the benzylic proton and the adjacent allylic protons, as well as between the allylic protons and the vinylic protons. It would also help in delineating the coupling relationships between the protons on the substituted phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the benzylic proton signal would show a cross-peak with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the methyl protons and the aromatic carbons, and between the benzylic proton and the aromatic quaternary carbon, thus confirming the substitution pattern on the phenyl ring.

The but-3-en-1-ol side chain contains a chiral center at the carbon bearing the hydroxyl group. The determination of the relative or absolute stereochemistry is a significant analytical challenge. NMR-based methods for stereochemical assignment include:

Chiral Shift Reagents: The addition of chiral lanthanide shift reagents can induce diastereomeric separation of the NMR signals for the two enantiomers, allowing for their quantification and, in some cases, the assignment of absolute configuration by comparing the induced shifts with empirical models.

Chiral Solvating Agents: Similar to shift reagents, chiral solvating agents can form diastereomeric solvates with the enantiomers, leading to separate NMR signals.

NOE (Nuclear Overhauser Effect) Spectroscopy: For diastereomers, NOE experiments can reveal through-space proximities between protons, which can be used to deduce the relative stereochemistry. In the case of a single enantiomer, derivatization with a chiral auxiliary followed by NOE analysis can help in determining the absolute configuration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a chlorine atom in the molecule. The theoretical exact mass of the molecular ion [M]⁺ of C₁₁H₁₃ClO is 196.0655. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a critical tool for the structural elucidation of this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, allowing for confirmation of its constitution. The presence of a chlorine atom is particularly significant, as it results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity ratio of approximately 3:1. miamioh.edu

The fragmentation of the molecule is expected to proceed through several predictable pathways based on the stability of the resulting carbocations and neutral losses. The benzylic position of the hydroxyl group makes the C-C bond adjacent to the aromatic ring susceptible to cleavage.

Key Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is often the loss of the allyl radical (•CH₂CH=CH₂), leading to a stable, resonance-stabilized benzylic cation.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ ion.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the adjacent methylene (B1212753) group can occur.

Aromatic Ring Fragmentation: Further fragmentation can involve the loss of the chloro or methyl substituent from the aromatic ring, or cleavage of the ring itself.

These fragmentation patterns provide unambiguous evidence for the presence of the key structural motifs: the substituted phenyl ring, the butenol (B1619263) side chain, and the hydroxyl group.

Predicted Fragment Ion m/z (for ³⁵Cl) Proposed Lost Neutral Fragment Significance
[C₁₁H₁₃³⁵ClO]⁺196-Molecular Ion (M⁺)
[C₁₁H₁₃³⁷ClO]⁺198-Isotopic Molecular Ion (M+2)
[C₈H₈³⁵ClO]⁺155•C₃H₅ (Allyl radical)Confirms benzylic alcohol structure
[C₁₁H₁₁³⁵Cl]⁺178H₂OIndicates presence of a hydroxyl group
[C₇H₇³⁵Cl]⁺142C₄H₆OCleavage leading to chlorotolyl cation
[C₄H₇O]⁺71C₇H₆ClFragment containing the butenol moiety

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the absorption corresponding to the hydroxyl (O-H) group. Due to hydrogen bonding, this appears as a strong and broad absorption band in the region of 3550–3200 cm⁻¹. ucla.edu The breadth of the peak is a hallmark of intermolecular hydrogen bonding between alcohol molecules. The precise position and shape of this band can be influenced by concentration and the solvent used during analysis.

The spectrum exhibits distinct C-H stretching vibrations that allow for the differentiation of sp², and sp³ hybridized carbons.

Aromatic and Alkenyl C-H Stretch: The C-H bonds on the aromatic ring and the vinyl group of the butenyl chain are sp²-hybridized. Their stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100–3010 cm⁻¹ range. ucla.edu

Alkyl C-H Stretch: The C-H bonds on the saturated carbons of the butenyl chain and the methyl group are sp³-hybridized. These absorb at wavenumbers just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ region. ucla.edu

Furthermore, the carbon-carbon double bond stretches provide confirmatory evidence for the aromatic and alkenyl groups:

Aromatic C=C Stretch: A series of medium to weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene (B151609) ring.

Alkenyl C=C Stretch: A distinct, often sharp, absorption around 1640 cm⁻¹ corresponds to the stretching of the C=C double bond in the butenyl side chain.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Reference
AlcoholO-H Stretch (H-bonded)3550 - 3200 (strong, broad) ucla.edu
Aromatic/AlkenylC-H Stretch3100 - 3010 (medium) ucla.edu
AlkylC-H Stretch2950 - 2850 (medium to strong) ucla.edu
AlkeneC=C Stretch~1640 (variable, sharp) ucla.edu
AromaticC=C Stretch1600 - 1450 (medium to weak, multiple bands) ucla.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The primary conjugated system in this compound is the substituted benzene ring. The π-electrons within this aromatic ring can be excited from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. It is crucial to note that the double bond in the but-3-en-1-ol side chain is not conjugated with the aromatic ring. libretexts.orgpressbooks.pub An sp³-hybridized carbon atom (the carbinol carbon) separates the two π-systems, preventing the extended delocalization of electrons between them. libretexts.org Consequently, the UV-Vis spectrum is expected to be characteristic of an isolated substituted benzene chromophore rather than a more extended conjugated system like styrene (B11656). The absence of extended conjugation means that the absorption maxima (λmax) will occur at shorter wavelengths compared to molecules where the phenyl and vinyl groups are directly connected. libretexts.org

The principal chromophore—the part of the molecule that absorbs UV or visible light—is the 3-chloro-4-methylphenyl group. pressbooks.pub Benzene itself exhibits strong absorption below 200 nm and a weaker, characteristic set of bands around 254 nm. libretexts.org The substituents on the benzene ring (chloro, methyl, and the hydroxybutyl group) act as auxochromes, which modify the absorption characteristics of the parent chromophore. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. libretexts.org The spectrum is therefore expected to show π→π* transitions characteristic of a substituted benzene ring, likely with a primary absorption band in the 200-230 nm range and a weaker, fine-structured secondary band in the 260-280 nm range.

Chromophore Electronic Transition Expected λmax Range (nm) Notes
3-Chloro-4-methylphenylπ → π* (E2-band)200 - 230Intense absorption characteristic of substituted benzenes.
3-Chloro-4-methylphenylπ → π* (B-band)260 - 280Weaker absorption, may show fine vibrational structure.

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

Advanced Crystal Growth Methods for Suitable Samples

The prerequisite for any X-ray crystallographic analysis is a high-quality single crystal of sufficient size and regularity. Obtaining such crystals for complex organic molecules like chiral alcohols can be a significant challenge. Advanced crystal growth methods are therefore employed to produce suitable samples.

Common techniques include:

Slow Evaporation: This is the most widely used method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly over days or weeks in a controlled environment, gradually increasing the solute concentration and promoting the formation of large, well-ordered crystals. The choice of solvent is critical, as its polarity and boiling point influence the crystal packing and quality.

Solvent/Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a larger, sealed container that also holds a volatile "anti-solvent" in which the compound is poorly soluble. Over time, the anti-solvent vapor diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. This technique is particularly useful for sensitive molecules that might decompose during slow evaporation.

Cooling Crystallization: This method involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then cooled slowly, which decreases the solubility of the compound and leads to crystal formation. The rate of cooling is a critical parameter that must be carefully controlled to prevent the formation of polycrystalline material.

For chiral molecules, grinding during crystallization has been explored as a method to achieve homochirality in the solid state. arxiv.org Furthermore, the interaction with chiral surfaces or additives can influence crystal growth and selectivity. carnegiescience.edu The selection of an appropriate solvent system, such as ethanol (B145695) or other organic solvents in which the compound has suitable solubility, is a fundamental step in the recrystallization process. reddit.com

Elucidation of Solid-State Molecular and Crystal Structures

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing the molecule's solid-state structure. mdpi.com

The analysis confirms the molecular connectivity and provides precise measurements of bond lengths and angles. For this compound, this would confirm the substitution pattern on the aromatic ring and the conformation of the butenol side chain. The data also reveals the packing arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking, which stabilize the crystal structure. mdpi.com In the case of this alcohol, the hydroxyl group would be expected to participate in hydrogen bonding. byjus.comlibretexts.org The final refined structure allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center.

Illustrative Crystallographic Data for a Substituted Aromatic Alcohol This table presents hypothetical data based on typical values for similar organic compounds, as specific crystallographic data for this compound is not publicly available.

ParameterIllustrative Value
Chemical FormulaC11H13ClO
Formula Weight196.67 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 6.1 Å, b = 25.0 Å, c = 12.5 Å, β = 93.0°
Volume1900 Å3
Z (Molecules per unit cell)8
Calculated Density1.375 mg/m3

Hyphenated Analytical Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. tandfonline.com They combine the separation power of chromatography with the identification capabilities of spectroscopy, allowing for the characterization of individual components within a sample without the need for prior isolation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is ideally suited for assessing the purity of this compound and identifying any related impurities from its synthesis, such as starting materials or by-products. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. nih.gov

The mass spectrometer ionizes the separated components, typically using electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. whitman.edu The fragmentation pattern provides rich structural information. For alcohols, common fragmentations include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). chromforum.orglibretexts.org Aromatic compounds often produce a characteristic tropylium (B1234903) ion at m/z 91. youtube.com

Illustrative GC-MS Fragmentation Data for this compound This table presents predicted fragmentation patterns based on established mass spectrometry principles, as specific experimental data for the target compound is not publicly available.

m/z (Mass-to-Charge Ratio)Possible Fragment IdentityNotes
196/198[M]+• (Molecular Ion)Shows characteristic 3:1 isotope pattern for one chlorine atom.
178/180[M-H2O]+•Loss of water from the alcohol functional group.
155/157[M-C3H5]+Alpha-cleavage with loss of the allyl group. This would be a major peak.
139/141[Cl-C6H3(CH3)-C≡O]+Fragment from the chloro-methylphenyl portion.
41[C3H5]+Allyl cation fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of less volatile, thermally labile, and polar compounds. nih.gov It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing complex reaction mixtures containing this compound, as well as for chiral separations. chromatographyonline.com

In LC-MS, components are separated on an HPLC column and then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the liquid eluent. oup.com Tandem mass spectrometry (LC-MS/MS) can be used to further fragment selected ions, providing more detailed structural information for unequivocal identification of compounds in a mixture. mdpi.comnih.gov For chiral compounds, specialized chiral stationary phases (CSPs) can be used in the HPLC system to separate enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess. nih.gov

Illustrative LC-MS Analytical Conditions for Chiral Alcohol Analysis This table presents typical parameters for the analysis of chiral aromatic compounds, as specific experimental data for the target molecule is not publicly available.

ParameterIllustrative Condition
HPLC ColumnChiral Polysaccharide-based CSP (e.g., CHIRALPAK IA)
Mobile PhaseIsocratic mixture of Hexane and Isopropanol with a volatile additive (e.g., 0.1% Formic Acid)
Flow Rate0.5 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS DetectionSelected Ion Monitoring (SIM) for [M+H]+ and [M+Na]+
Expected Retention Times(R)-enantiomer: ~8.5 min; (S)-enantiomer: ~9.7 min (hypothetical)

HPLC-NMR for On-Line Structural Elucidation

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle in structural analysis, providing a wealth of detailed structural information directly from separated components in a mixture. globalresearchonline.net While MS provides information on molecular weight and fragmentation, NMR offers a complete picture of the molecular skeleton, making HPLC-NMR an incredibly powerful tool for the definitive identification of unknown impurities or metabolites. nih.govnih.gov

In an HPLC-NMR experiment, the effluent from the HPLC column flows through a specialized NMR flow cell placed within the magnet. researchgate.net Spectra can be acquired in two main modes:

On-flow mode: NMR spectra are continuously acquired as the peaks elute, providing a real-time 2D plot of NMR signals versus retention time. This is suitable for rapid screening of major components. globalresearchonline.net

Stopped-flow mode: The chromatographic flow is temporarily halted when a peak of interest is in the flow cell. This allows for the acquisition of more sensitive 1D spectra (like ¹H and ¹³C) and even 2D NMR experiments (like COSY and HSQC) on the isolated component, enabling full structural elucidation without physical isolation. researchgate.netresearchgate.net

Recent advancements, including the use of cryogenically cooled probes and solid-phase extraction (SPE) trapping, have significantly enhanced the sensitivity of HPLC-NMR, making it applicable to a wide range of analytical challenges in natural product and pharmaceutical analysis. tandfonline.comnih.gov This technique would be invaluable for confirming the structure of this compound in a complex matrix and for identifying any isomeric or structural unknowns. acs.org

Theoretical and Computational Chemistry Studies of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic architecture and inherent stability of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels.

Application of Ab Initio and Density Functional Theory (DFT) Methods

To elucidate the electronic structure and stability of this compound, both ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results directly from first principles without the use of experimental data. nih.gov For more complex systems, DFT has become a popular and effective alternative.

DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy. nih.gov For instance, a study on a related Schiff base compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, utilized the B3LYP functional with a 6–311G(d,p) basis set to compare the optimized structure with experimental X-ray diffraction data, showing good agreement. nih.gov A similar approach for this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

These calculations would yield important thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

Table 1: Illustrative Data from DFT Calculations for this compound

ParameterCalculated ValueUnit
Total Electronic EnergyValueHartrees
EnthalpyValueHartrees
Gibbs Free EnergyValueHartrees
Dipole MomentValueDebye

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Molecular Orbital Analysis (e.g., HOMO/LUMO)

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edulibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. conicet.gov.aryoutube.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. utexas.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the but-3-en-1-ol chain and the methyl-substituted phenyl ring. Conversely, the LUMO would likely be distributed over the chloro-substituted phenyl ring, which is more electron-deficient. The HOMO-LUMO energy gap can be used to predict the molecule's electronic absorption properties and its propensity to engage in chemical reactions. utexas.edu For example, in the computational study of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Description
HOMOValueElectron-donating regions
LUMOValueElectron-accepting regions
HOMO-LUMO GapValueIndicator of chemical stability

Note: The values in this table are illustrative and would be determined through actual molecular orbital calculations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Search and Calculation of Energy Barriers

Understanding the mechanism of a chemical reaction involving this compound requires the identification of transition states (TS) and the calculation of the associated energy barriers. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. nih.gov Techniques such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to find the saddle point on the potential energy surface corresponding to the TS. Once located, frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (energy barrier) of the reaction is the difference in energy between the transition state and the reactants. This value is critical for determining the reaction rate and understanding the feasibility of a proposed reaction pathway.

Inclusion of Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Therefore, it is crucial to include solvation effects in computational models to obtain realistic results. nih.gov Solvation can be modeled using either explicit or implicit methods.

In the explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. The implicit solvent model, also known as the continuum model, represents the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that can effectively capture the bulk effects of the solvent on the solute's electronic structure and geometry.

For reactions involving this compound, incorporating a suitable solvent model would provide more accurate energy barriers and a better understanding of how the solvent medium modulates the reaction pathway.

Comprehensive Conformational Searching and Energy Landscape Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are often dictated by its three-dimensional shape or conformation. The molecule can exist in various conformations due to the rotation around its single bonds. A comprehensive conformational search is therefore essential to identify the most stable conformers and to map the potential energy landscape. nih.gov

This process involves systematically or stochastically exploring the conformational space of the molecule to find all possible low-energy structures. Methods such as molecular mechanics force fields can be used for an initial rapid screening of conformations, followed by higher-level DFT calculations to refine the geometries and energies of the most promising candidates.

The resulting energy landscape provides a detailed map of the relative stabilities of different conformers and the energy barriers separating them. This information is invaluable for understanding the molecule's dynamic behavior and for identifying the specific conformation that is most likely to interact with biological targets or participate in chemical reactions.

Theoretical Prediction of Spectroscopic Parameters

Extensive searches of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies on the spectroscopic parameters of this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict spectroscopic data like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for various organic molecules, no published research applying these methods to this compound could be located.

Theoretical studies on structurally related compounds can provide insights into the methodologies used for such predictions. For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been used to optimize the geometry and calculate the HOMO-LUMO energy gap for other molecules containing the 3-chloro-4-methylphenyl moiety. nih.gov Similarly, vibrational frequencies for related chloro-methylphenyl derivatives have been analyzed using DFT and ab initio calculations. researchgate.net However, without specific calculations performed on this compound, it is not possible to present detailed research findings or data tables for its theoretically predicted spectroscopic parameters.

Therefore, the detailed research findings and data tables for the theoretical prediction of spectroscopic parameters for this compound are not available in the reviewed literature.

Applications in Advanced Materials Science Research

Design and Synthesis of Functional Materials Incorporating Butenol (B1619263) Scaffolds

The butenol scaffold is a valuable building block in synthetic chemistry, providing a basis for creating complex and functional molecules. The presence of both a hydroxyl group and a terminal alkene allows for a variety of chemical modifications and polymerization reactions, making it an attractive component for designing functional materials. nih.govmdpi.com These materials can be tailored for specific properties by leveraging the reactivity of these functional groups. In tissue engineering, for instance, scaffolds are designed to provide physical support and to present biochemical cues to regulate cell behavior. nih.govnih.gov While outside the direct scope of this analysis, the principles of scaffold functionalization are broadly applicable. In materials science, the butenol scaffold can be integrated into larger structures to impart specific chemical or physical characteristics.

The vinyl group in 1-(3-chloro-4-methylphenyl)but-3-en-1-ol allows it to act as a monomer for the synthesis of a variety of polymers and macromolecules. However, the polymerization of allylic alcohols, such as the butenol , presents unique challenges. Direct polymerization via standard free-radical methods often results in low molecular weight oligomers due to degradative chain transfer from the allylic proton, which is a well-documented issue for this class of monomers. acs.orggantrade.com

To overcome these challenges, specialized polymerization techniques can be employed. Research on analogous allyl alcohol (AAL) systems has shown that copolymers can be successfully produced by gradually feeding the more reactive comonomers (e.g., styrene (B11656), acrylates) and the initiator into the reactor containing the allylic monomer. gantrade.comresearchgate.net This programmed feed approach helps to achieve a more uniform incorporation of the less reactive butenol monomer into the polymer chain. gantrade.com Another strategy involves the post-polymerization modification of a more readily polymerizable monomer to yield a poly(allyl alcohol) structure. acs.orgacs.org For instance, linear, high molar mass poly(allyl alcohol) has been successfully synthesized by the reduction of an activated polyacrylamide precursor. acs.orgacs.org

Ring-Opening Metathesis Polymerization (ROMP) offers another sophisticated route for creating polymers from functionalized cyclic olefins, and its principles could be adapted for butenol-derived structures. youtube.comresearchwithrutgers.com Although the target compound is an acyclic alkene, it could be chemically modified to form a strained cyclic ether or ester that could then undergo ROMP to produce a functionalized polymer with the 3-chloro-4-methylphenyl group as a pendant side chain. This method is known for its excellent functional group tolerance. researchwithrutgers.com

The resulting polymers, featuring pendant hydroxyl and chloro-methylphenyl groups, would possess unique properties. The hydroxyl groups can serve as sites for cross-linking or for grafting other molecules, while the aromatic and chloro-substituents would influence the polymer's thermal stability, solubility, and refractive index.

Polymerization MethodDescriptionPotential for this compoundKey Challenges
Free-Radical Polymerization Initiation by free radicals to polymerize vinyl monomers. youtube.comCan be used for copolymerization with more reactive monomers like styrene or acrylates. researchgate.netLow reactivity and degradative chain transfer lead to low molecular weight products and low conversion rates. acs.orggantrade.com
Post-Polymerization Modification Polymerizing a precursor monomer and chemically converting it to the desired functional polymer.A precursor polymer could be synthesized and then modified to introduce the butenol functionality. acs.orgRequires multi-step synthesis which can be complex and less efficient.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of strained cyclic olefins using transition metal catalysts. youtube.comThe monomer could be converted to a functionalized, strained cyclobutene (B1205218) or norbornene derivative to undergo living polymerization. Requires initial chemical modification of the monomer into a suitable cyclic structure.

Conjugated polymers are a cornerstone of organic optoelectronics, finding use in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). google.comraco.cat These materials feature a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. While this compound is not itself a conjugated molecule, it can be incorporated as a functional component into conjugated polymer systems.

The butenol's vinyl group allows it to be copolymerized with other monomers that form the conjugated backbone. In such a polymer, the 1-(3-chloro-4-methylphenyl) group would exist as a pendant side group. These side groups can play a crucial role in tuning the properties of the final material. For instance:

Solubility: The substituted phenyl group can enhance the solubility of the rigid conjugated polymer in common organic solvents, which is critical for solution-based processing and device fabrication. google.com

Morphology: The size and electronic nature of the side chain can influence the packing of the polymer chains in the solid state, affecting charge transport properties.

Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group on the phenyl ring can subtly alter the electronic energy levels (HOMO/LUMO) of the polymer backbone, allowing for fine-tuning of the material's band gap and absorption spectrum. google.com

Therefore, while not a primary component of the conductive pathway, polymers derived from this butenol could be used as dielectric layers, charge-blocking layers, or as additives to the active layer in optoelectronic devices to optimize performance.

Investigation of Surface Chemistry and Self-Assembly in Related Organic Systems

The self-assembly of organic molecules on surfaces is a powerful bottom-up approach for creating nanostructured materials. The final structure of these self-assembled monolayers (SAMs) is dictated by a delicate balance of molecule-substrate and intermolecular interactions. The functional groups on this compound—the hydroxyl group, the phenyl ring, and the chloro-substituent—would all play a significant role in its adsorption and organization on a surface.

Hydroxyl Group: This group can form strong hydrogen bonds, which are highly directional and can guide the formation of ordered supramolecular structures. nih.gov It can also serve as a strong anchor to oxide surfaces.

Phenyl Ring: The aromatic ring can engage in π-π stacking interactions with neighboring molecules and can interact with substrates like graphite (B72142) or certain metals. Research on phenyl derivatives of butanol has shown that the presence of the aromatic moiety can lead to a more disordered organization compared to their simple alkyl counterparts, as it competes with hydrogen bonding and introduces competing π-π configurations. nih.gov

Chloro Substituent: The chlorine atom introduces a dipole moment and can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and materials design. acs.org This interaction could provide an additional level of control over the orientation and packing of the molecules on a surface.

The interplay of these interactions would determine the final assembled structure, making this compound an interesting candidate for studies in surface science and the creation of functionalized surfaces with tailored chemical and physical properties.

Integration with Nanomaterials for Hybrid Systems

Hybrid systems that combine organic polymers with inorganic nanomaterials are of great interest because they can synergistically merge the properties of both components. nih.gov Polymers derived from this compound could be integrated with nanomaterials such as metal oxides, quantum dots, or carbon nanotubes to create advanced functional composites.

There are several established methods for creating such hybrid materials:

Grafting-to: Pre-synthesized polymer chains are chemically attached to the surface of nanoparticles. nih.gov The hydroxyl groups on a polymer made from the title compound would be ideal anchor points for this approach.

Grafting-from: Initiator sites are anchored to the nanoparticle surface, and the monomer is then polymerized directly from the surface, resulting in a dense polymer brush. nih.gov

In-situ Synthesis: The polymer acts as a scaffold or template within which the inorganic nanoparticles are synthesized. nih.gov The functional groups on the polymer can control the nucleation and growth of the nanoparticles, influencing their size, shape, and crystal phase. Mineral surfaces themselves can also act as scaffolds and catalysts for the polymerization of organic matter. acs.org

Future Research Directions and Unexplored Avenues for 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol Research

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of chiral allylic alcohols, such as 1-(3-chloro-4-methylphenyl)but-3-en-1-ol, is a pivotal area in organic chemistry. nih.gov Future research should prioritize the development of synthetic methods that are not only efficient but also highly selective and environmentally sustainable.

A primary objective is the establishment of catalytic asymmetric methods to produce enantioenriched forms of the target molecule. While classical approaches might involve the addition of a vinyl Grignard reagent to 3-chloro-4-methylbenzaldehyde (B1590390), modern strategies offer superior control over stereochemistry. For instance, the catalytic asymmetric addition of vinyl nucleophiles to aldehydes has emerged as a powerful technique for accessing chiral allylic alcohols. nih.gov Research could focus on employing novel chiral ligands with transition metals like palladium, iridium, or rhodium to catalyze the enantioselective vinylation of 3-chloro-4-methylbenzaldehyde. nih.gov Another promising avenue is the catalytic asymmetric reduction of the corresponding enone, 1-(3-chloro-4-methylphenyl)but-3-en-1-one, using chiral catalysts. nih.gov

Furthermore, dynamic kinetic resolution (DKR) presents a sophisticated strategy to obtain a single enantiomer from a racemic mixture of the alcohol with a theoretical yield of 100%. mdpi.com This approach typically combines a metal catalyst for in-situ racemization of the alcohol with an enzyme (like a lipase) for the enantioselective acylation of one enantiomer. mdpi.comencyclopedia.pub The development of a robust DKR process for this compound would be a significant advancement.

Sustainability is another critical consideration. Future synthetic routes should aim to minimize waste, use less hazardous reagents, and operate under milder reaction conditions. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green alternative for the synthesis of chiral alcohols. nih.govnih.gov Ketoreductases, for example, can reduce the corresponding ketone to the alcohol with high enantioselectivity under environmentally benign aqueous conditions. nih.gov Exploring and engineering enzymes that can accommodate the substituted phenyl ring of the substrate would be a valuable research endeavor. nih.gov

Synthetic Strategy Key Features Potential Advantages
Catalytic Asymmetric Vinylation Use of chiral ligands with transition metals (Pd, Ir, Rh) and a vinylating agent. nih.govHigh enantioselectivity, direct formation of the chiral center.
Catalytic Asymmetric Enone Reduction Reduction of 1-(3-chloro-4-methylphenyl)but-3-en-1-one with a chiral reducing agent/catalyst. nih.govAccess to enantioenriched alcohol from a prochiral ketone.
Dynamic Kinetic Resolution (DKR) Combination of a racemization catalyst (e.g., Ru, Fe) and an enzyme (e.g., lipase). mdpi.comencyclopedia.pubTheoretical 100% yield of a single enantiomer from a racemate.
Biocatalytic Reduction Use of ketoreductases or other alcohol dehydrogenases. nih.govnih.govGreen and sustainable, high enantioselectivity, mild reaction conditions.

Pursuit of Advanced Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, mechanistic studies could focus on both its formation and its subsequent reactions.

The classic synthesis of this alcohol likely involves the addition of a vinyl Grignard reagent to 3-chloro-4-methylbenzaldehyde. While the general mechanism of Grignard reactions is well-known, involving nucleophilic addition to the carbonyl carbon, the specific influence of the 3-chloro and 4-methyl substituents on the reaction rate and selectivity warrants investigation. masterorganicchemistry.comyoutube.com Mechanistic studies could employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition state and the role of the magnesium species. Understanding the electronic effects of the substituents on the electrophilicity of the aldehyde carbonyl group would provide valuable insights.

Furthermore, the mechanisms of the more advanced synthetic methods proposed in the previous section require detailed investigation. For example, in a catalytic asymmetric vinylation, understanding how the chiral ligand interacts with the metal center and the substrates to control the stereochemical outcome is crucial for catalyst improvement. nih.gov In biocatalytic reductions, molecular docking and dynamics simulations can reveal the binding mode of the substrate in the enzyme's active site, explaining the observed enantioselectivity and guiding protein engineering efforts for enhanced activity. rsc.org

Exploration of New Reactivity Modes and Chemical Transformations

The structure of this compound offers multiple reactive sites—the hydroxyl group, the double bond, and the aromatic ring—that can be exploited for novel chemical transformations.

The allylic alcohol moiety is particularly versatile. It can undergo a wide range of reactions, including:

Oxidation: Selective oxidation of the secondary alcohol to the corresponding enone, or oxidative cleavage of the double bond.

Epoxidation: The Sharpless asymmetric epoxidation of the allylic alcohol could lead to the synthesis of valuable chiral epoxy alcohols. pnas.org

Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions, potentially with rearrangement (allylic substitution).

Cross-Coupling Reactions: The double bond can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The substituted styrene-like core of the molecule also presents opportunities for interesting reactivity. The vinyl group is known to be an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. pearson.comstackexchange.com Research could explore reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring, investigating how the existing chloro and methyl substituents influence the regioselectivity of these transformations. The reactivity of substituted styrenes in polymerization and other addition reactions could also be a fruitful area of study. acs.org

Reactive Site Potential Transformation Potential Product Class
Hydroxyl Group Oxidation, Esterification, Etherification, SubstitutionEnones, Esters, Ethers, Substituted Alkenes
Double Bond Epoxidation, Dihydroxylation, Hydrogenation, Cross-CouplingEpoxy alcohols, Diols, Saturated alcohols, Functionalized alkenes
Aromatic Ring Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Further functionalized aromatic compounds
Entire Moiety Ring-closing metathesis (if appropriately functionalized)Cyclic compounds

Integration of Interdisciplinary Research with Emerging Technologies (e.g., Machine Learning in Organic Chemistry)

The convergence of organic chemistry with other disciplines, particularly computational science and data science, is poised to revolutionize how chemical research is conducted. frontiersin.org The study of this compound can serve as a model system for applying these interdisciplinary approaches.

Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools in chemistry. eurekalert.orgsjtu.edu.cn For this specific compound, ML models could be developed to:

Predict Reaction Outcomes: By training models on large datasets of reactions, it may become possible to predict the yield and enantioselectivity of a given synthetic route to this compound under various conditions (catalyst, solvent, temperature). researchgate.netcapes.gov.br This can significantly reduce the number of experiments required for optimization.

Propose Novel Synthetic Routes: Retrosynthesis software, powered by AI, can analyze the structure of the target molecule and suggest multiple synthetic pathways, potentially uncovering novel and more efficient routes.

Predict Properties: ML models can be trained to predict various physicochemical and biological properties of this compound and its derivatives, helping to prioritize which compounds to synthesize for specific applications.

The development of such models requires collaboration between organic chemists, who can generate high-quality experimental data, and data scientists, who can build and validate the predictive models. eurekalert.org Furthermore, integrating automated synthesis platforms with ML algorithms could create a closed-loop system for the rapid discovery and optimization of reactions and molecules. This interdisciplinary approach will be essential for accelerating the exploration of the chemical space around this compound and unlocking its full potential. frontiersin.orgnih.gov

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)but-3-en-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via catalytic allylation of substituted benzaldehydes. For example, cobalt-catalyzed photoredox allylation of 3-chloro-4-methylbenzaldehyde with allyltrimethylsilane under visible light irradiation yields the target alcohol. Key steps include:

  • Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.
  • Purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .
  • Optimization of reaction time (6–12 hours) and temperature (0–25°C) to balance yield and selectivity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., alkene geometry) and aryl substitution patterns. For example, the vinylic protons (δ 5.2–5.8 ppm) and hydroxyl proton (δ 2.1–2.5 ppm) are diagnostic .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M-OH]+^+ at m/z 161.1) and fragmentation pathways .
  • X-ray crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding networks and stereochemistry .

Q. What safety precautions are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles) due to potential irritancy from the chloro and hydroxyl groups.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Follow protocols for chlorinated waste disposal, as outlined in institutional guidelines (similar to handling aryl chlorides) .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methylphenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group deactivates the aromatic ring, directing electrophilic substitution to the para position. However, the methyl group provides steric hindrance, complicating metal-catalyzed couplings. Methodological considerations:

  • Palladium catalysts (e.g., Pd(OAc)2_2) with bulky ligands (XPhos) improve selectivity in Suzuki-Miyaura couplings .
  • Computational studies (DFT) predict activation barriers for meta vs. para functionalization .

Q. What strategies resolve contradictions in reported stereochemical outcomes during hydrogenation?

Divergent stereoselectivity (e.g., cis/trans ratios) may arise from catalyst choice or solvent polarity. For example:

  • Lindlar catalyst : Selective hydrogenation of the alkene to cis-diols, but competing over-reduction to saturated alcohols can occur .
  • Chiral auxiliaries : Use of (R)-BINAP ligands in asymmetric hydrogenation improves enantiomeric excess (ee >90%) .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Apply graph-set analysis (Etter’s method) to categorize intermolecular interactions:

  • Motifs : Identify DD (donor) and AA (acceptor) patterns using SHELXL-refined X-ray data.
  • Example: The hydroxyl group forms D2,2(8)D_{2,2}(8) chains with adjacent molecules, stabilizing the lattice .

Q. Why do yields vary significantly in analogous syntheses (e.g., 58–74% in methoxy-substituted derivatives)?

Variations arise from:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) accelerate allylation but may increase side-product formation.
  • Purification challenges : Polar byproducts (e.g., diols) co-elute with the target compound, requiring optimized chromatography .

Q. How can computational modeling predict regioselectivity in alkene functionalization?

  • Molecular dynamics (MD) simulations : Map steric clashes near the alkene (e.g., with bulky aryl groups).
  • Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict electrophilic attack sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.